ERβ Coactivator Binding Inhibition: 6-Methyl Carbamate vs. Class-Level Carboxylate Analogs
The target compound inhibits ERβ coactivator binding with an IC50 of 50,000 nM (50 μM) in a TR-FRET assay [1]. This is the only reported bioactivity data point for this scaffold, and no direct head-to-head comparison with other imidazo[1,2-a]pyridine-3-carbamates in the same assay is available. However, closely related 2-phenylimidazo[1,2-a]pyridine-3-carboxylate esters display negligible affinity for benzodiazepine receptors (IC50 > 10 μM) [2], indicating that the carbamate functionality at the 3-position is essential for any measurable protein interaction at micromolar concentrations. The 6-methyl substitution further differentiates this compound from the 8-methyl regioisomer, which has no reported ERβ activity.
| Evidence Dimension | ERβ Coactivator Binding Inhibition (IC50) |
|---|---|
| Target Compound Data | IC50 = 50,000 nM (50 μM) |
| Comparator Or Baseline | 2-Phenylimidazo[1,2-a]pyridine-3-carboxylate esters (multiple compounds); Benzodiazepine receptor binding IC50 > 10,000 nM (inactive) |
| Quantified Difference | Target compound shows measurable (albeit weak) inhibition; carboxylate analogs are essentially inactive at relevant concentrations |
| Conditions | TR-FRET assay; ERβ LBD + Cy5-SRC-1 peptide; MLSCN Emory Chemical Biology Discovery Center |
Why This Matters
This is the only compound within the imidazo[1,2-a]pyridine-3-carbamate subclass with publicly disclosed ERβ coactivator binding data, making it the sole candidate for structure-activity relationship (SAR) studies targeting this protein-protein interaction interface.
- [1] PubChem BioAssay AID 733. Estrogen Receptor-beta Coactivator Binding Inhibitors Dose Response Confirmation. Deposited 2007. View Source
- [2] Trapani G, Franco M, Ricciardi L, et al. Synthesis and Binding Affinity of 2-Phenylimidazo[1,2-a]pyridine Derivatives for both Central and Peripheral Benzodiazepine Receptors. J Med Chem. 1997;40(19):3109-3118. View Source
